Trelagliptin Exhibits 4‑Fold Greater DPP‑4 Inhibitory Potency Than Alogliptin and 12‑Fold Greater Than Sitagliptin
In a direct in vitro comparative study, trelagliptin inhibited human recombinant DPP‑4 with an IC50 of approximately 4 nM. Under identical assay conditions, alogliptin exhibited an IC50 of approximately 16 nM, while sitagliptin exhibited an IC50 of approximately 48 nM [1]. This translates to a 4‑fold higher potency relative to alogliptin and a 12‑fold higher potency relative to sitagliptin. The study also confirmed that trelagliptin maintains >10,000‑fold selectivity over the related off‑target proteases DPP‑8 and DPP‑9 [1].
| Evidence Dimension | DPP‑4 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Trelagliptin IC50 = 4 nM (human recombinant DPP‑4) |
| Comparator Or Baseline | Alogliptin IC50 = 16 nM; Sitagliptin IC50 = 48 nM |
| Quantified Difference | Trelagliptin is 4× more potent than alogliptin; 12× more potent than sitagliptin |
| Conditions | In vitro enzyme inhibition assay using human recombinant DPP‑4; identical experimental conditions |
Why This Matters
Higher intrinsic potency may enable lower systemic exposure and sustained target engagement with once‑weekly dosing, a key differentiator for both research tool selection and clinical formulation development.
- [1] Grimshaw CE, et al. Trelagliptin (SYR‑472, Zafatek), Novel Once‑Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase‑4 (DPP‑4) via a Non‑Covalent Mechanism. PLoS One. 2016 Jun 21;11(6):e0157509. doi: 10.1371/journal.pone.0157509. View Source
